2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
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Overview
Description
2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a complex organic compound that features a thiadiazole ring, a cyclohexylcarbamoyl group, and an acetamide moiety
Mechanism of Action
Target of Action
Urea derivatives, such as this compound, are known to form multiple stable hydrogen bonds with protein and receptor targets . This suggests that the compound could interact with a variety of biological targets.
Mode of Action
Urea derivatives are known to establish key drug-target interactions and fine-tune crucial drug-like properties . This implies that the compound could interact with its targets in a way that modulates their function, leading to changes in cellular processes.
Biochemical Pathways
Given the potential for urea derivatives to interact with a variety of targets , it’s plausible that multiple pathways could be affected, leading to downstream effects on cellular processes.
Result of Action
One urea derivative was found to exhibit promising antiproliferative activity on several cancer cell lines , suggesting that 2-((5-(3-Cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.
Introduction of the Cyclohexylcarbamoyl Group: The thiadiazole-2-thiol is then reacted with cyclohexyl isocyanate to introduce the cyclohexylcarbamoyl group.
Formation of the Acetamide Moiety: Finally, the compound is reacted with chloroacetamide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is explored for its use in the development of advanced materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: The compound is investigated for its potential use in the synthesis of polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- **2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
- **2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-fluorobenzyl)acetamide
Uniqueness
2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexylcarbamoyl group enhances its hydrophobic interactions, while the thiadiazole ring provides a versatile platform for various chemical modifications.
Properties
IUPAC Name |
2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O2S2/c12-8(17)6-19-11-16-15-10(20-11)14-9(18)13-7-4-2-1-3-5-7/h7H,1-6H2,(H2,12,17)(H2,13,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWBMVFPRGJKSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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